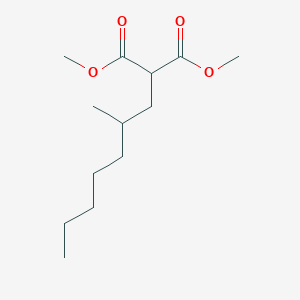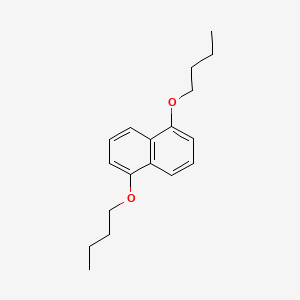
1,5-Dibutoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibutoxynaphthalene: is an organic compound with the molecular formula C18H24O2 and a molecular weight of 272.38 g/mol It is a derivative of naphthalene, where two butoxy groups are attached to the 1 and 5 positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,5-Dibutoxynaphthalene can be synthesized through the Williamson ether synthesis . This method involves the reaction of 1,5-dihydroxynaphthalene with butyl bromide in the presence of a strong base such as sodium hydroxide . The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale Williamson ether synthesis. This would require careful control of reaction conditions to maximize yield and purity, as well as efficient separation and purification processes to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
1,5-Dibutoxynaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: The butoxy groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or can be used.
Substitution: Halogenating agents like or can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include or .
Reduction: Products may include .
Substitution: Products may include or .
Wissenschaftliche Forschungsanwendungen
1,5-Dibutoxynaphthalene has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-dibutoxynaphthalene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its butoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,5-Dihydroxynaphthalene: This compound has hydroxyl groups instead of butoxy groups and is used in the synthesis of dyes and pigments.
2,3-Dibutoxynaphthalene: This isomer has butoxy groups at the 2 and 3 positions and may have different chemical properties and applications.
1,5-Dichloronaphthalene: This compound has chlorine atoms instead of butoxy groups and is used in the production of pesticides and other chemicals.
Uniqueness:
1,5-Dibutoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its butoxy groups make it more hydrophobic and influence its solubility and interactions with other molecules, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
295806-76-7 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1,5-dibutoxynaphthalene |
InChI |
InChI=1S/C18H24O2/c1-3-5-13-19-17-11-7-10-16-15(17)9-8-12-18(16)20-14-6-4-2/h7-12H,3-6,13-14H2,1-2H3 |
InChI-Schlüssel |
RXHSATZVJJFNHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC2=C1C=CC=C2OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


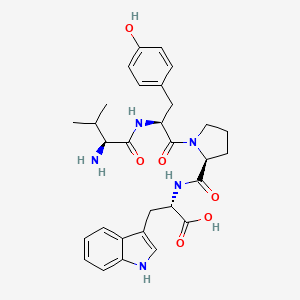
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)
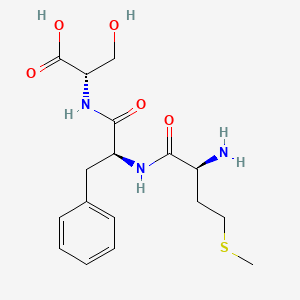
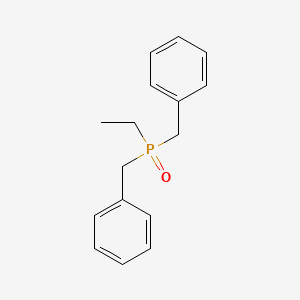
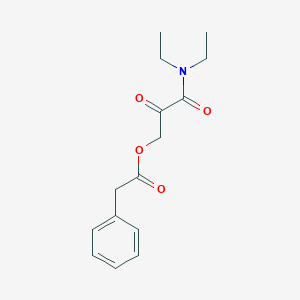
![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
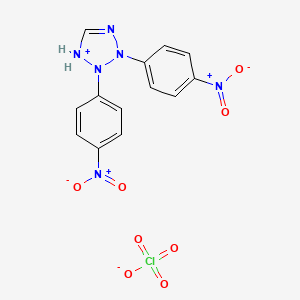
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
